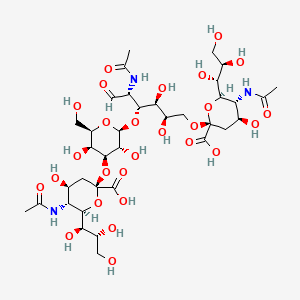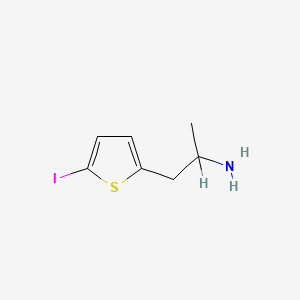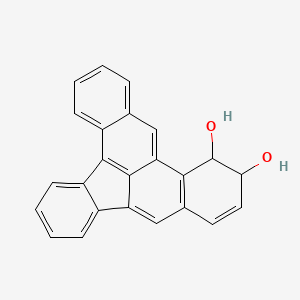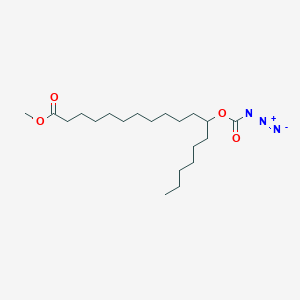![molecular formula C31H53N2O4+ B1211495 [(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate CAS No. 135644-85-8](/img/structure/B1211495.png)
[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-9273 is a neuromuscular blocking agent that has been studied for its potential use in anesthesia. It is a steroidal non-depolarizing agent, meaning it blocks the transmission of nerve impulses to muscles without causing initial muscle contractions. This compound has shown promise due to its rapid onset and recovery times, making it a potential alternative to other neuromuscular blocking agents used in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ORG-9273 involves multiple steps, starting with the preparation of the steroidal backboneThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: In an industrial setting, the production of ORG-9273 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: ORG-9273 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ORG-9273 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and muscle physiology.
Medicine: Potential use as an anesthetic agent due to its rapid onset and recovery times.
Industry: Employed in the development of new neuromuscular blocking agents with improved pharmacological profiles
Mechanism of Action
ORG-9273 exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to these receptors, thereby inhibiting the transmission of nerve impulses to muscles. The blockade is non-depolarizing, meaning it does not cause initial muscle contractions. The compound’s rapid onset and recovery times are attributed to its efficient binding and unbinding kinetics .
Comparison with Similar Compounds
Vecuronium: Another steroidal non-depolarizing neuromuscular blocking agent with a similar mechanism of action.
Pancuronium: Known for its longer duration of action compared to ORG-9273.
Rocuronium: Has a faster onset but a slightly longer duration of action than ORG-9273.
Uniqueness of ORG-9273: ORG-9273 is unique due to its rapid onset and recovery times, making it a potential alternative to other neuromuscular blocking agents. Its pharmacokinetic profile allows for quick adjustments in anesthesia, reducing the risk of prolonged neuromuscular blockade .
Properties
CAS No. |
135644-85-8 |
|---|---|
Molecular Formula |
C31H53N2O4+ |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C31H53N2O4/c1-21(34)37-29-27(33(4)14-6-5-7-15-33)19-25-23-9-8-22-18-28(35)26(32-12-16-36-17-13-32)20-31(22,3)24(23)10-11-30(25,29)2/h22-29,35H,5-20H2,1-4H3/q+1/t22-,23?,24?,25?,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
DHYOZTTVCWLBTR-JHKQNVCFSA-N |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCCC6)C |
Synonyms |
Org 9273 Org-9273 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aS)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one](/img/structure/B1211412.png)


![(5aS,6S)-5a-methyl-4,5,6,7,10,11-hexahydro-[1]benzothiolo[4,5-h]isothiochromen-6-ol](/img/structure/B1211419.png)

![(2S,3S,4S,5R,6S)-6-[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1211422.png)








